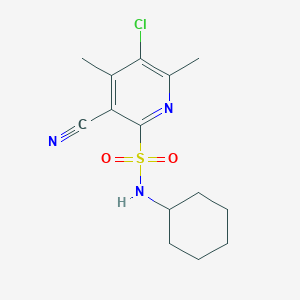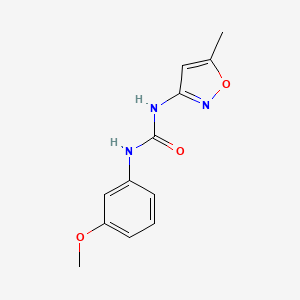methanone](/img/structure/B5589562.png)
[4-hydroxy-2-(trifluoromethyl)-3-pyridinyl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves reactions under reflux conditions with specific reagents and catalysts to introduce the trifluoromethyl group and the phenyl methanone moiety. For instance, Chaudhari et al. (2012) demonstrated a synthesis involving a mixture of trifluoro-1-(4-methylphenyl)butane-1,3-dione, an aldehyde, N-methylthiourea, and concentrated hydrochloric acid in ethanol under reflux conditions to produce derivatives with antimicrobial activity (Chaudhari, 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through techniques like single-crystal X-ray diffraction. Akkurt et al. (2003) determined the crystal structure of a closely related compound, revealing conformational disorder in the methoxy group and the nonplanarity of the pyrimidine ring, with weak intermolecular C–H...O interactions stabilizing the structure (Akkurt et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of such compounds often includes their participation in further synthetic transformations. For example, Wang et al. (2019) explored the photo-induced rearrangement of arylisoflavones for synthesizing methanone analogs, highlighting the utility of these compounds in organic synthesis without requiring metal catalysts or oxidants (Wang et al., 2019).
科学的研究の応用
EXAFS Structural Characterisation of Iron(III) Chelates : A study by Schlindwein et al. (2006) in "Dalton Transactions" focused on the synthesis of new tris-iron(III) chelates of 3-hydroxy-4-pyridinone ligands, including those with phenyl substituents on the pyridinone ring. The research used EXAFS spectroscopy for structural characterization, demonstrating that the local structure around the metal center does not significantly change with variable lipophilicity, indicating that ligands may be tailored according to specific needs without altering their chelation properties (Schlindwein et al., 2006).
Transformations of Hydroxy Substituted Organic Molecules : Zupan, Iskra, and Stavber (1995) in "Bulletin of the Chemical Society of Japan" examined the reactivity of N–F class fluorinating reagents with hydroxy-substituted organic molecules, including the transformation of hydroquinone to quinone. This research highlights the role of reagent structure in the reactivity and transformation of these molecules (Zupan, Iskra, & Stavber, 1995).
Synthesis and Structural Investigation of Methanone Derivatives : Akkurt et al. (2003) in "Zeitschrift für Kristallographie - Crystalline Materials" synthesized and investigated the crystal structure of methanone derivatives. Their research provides insights into the conformational properties of such compounds (Akkurt et al., 2003).
Antimicrobial Activity of Methanone Derivatives : A study by Chaudhari (2012) in "Organic Chemistry: An Indian Journal" synthesized methanone derivatives and evaluated their antimicrobial activity. This research is crucial for understanding the potential biomedical applications of these compounds (Chaudhari, 2012).
Herbicidal Activity of Aryl-Naphthyl Methanone Derivatives : Fu et al. (2019) in "Frontiers in Chemistry" designed and synthesized aryl-naphthyl methanone derivatives, evaluating their herbicidal activity. This work contributes to the development of novel herbicides (Fu et al., 2019).
Anticancer Properties of Phenstatin Derivatives : Magalhães et al. (2013) in "Toxicology and Applied Pharmacology" investigated the mechanisms of cytotoxicity induced by phenstatin derivatives, including methanone compounds. The study showed that these compounds exhibit promising anticancer therapeutic potential (Magalhães et al., 2013).
Synthesis and Reactions of 2-(Trifluoroacetyl)chromones : Irgashev et al. (2015) in "Tetrahedron" synthesized 2-(trifluoroacetyl)chromones and studied their reactions with diamines, contributing to the field of organic synthesis (Irgashev et al., 2015).
These studies collectively highlight the diverse applications of 4-hydroxy-2-(trifluoromethyl)-3-pyridinylmethanone and related compounds in fields like medicinal chemistry, materials science, and agrochemistry.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-benzoyl-2-(trifluoromethyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)12-10(9(18)6-7-17-12)11(19)8-4-2-1-3-5-8/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZTZYFIZDJUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(NC=CC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-2-trifluoromethyl-4-hydroxypyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid](/img/structure/B5589486.png)
![3-[(3-fluoro-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5589491.png)
![N-[4-(aminosulfonyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5589494.png)
![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589495.png)
![N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5589523.png)

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]-4-hydroxybenzohydrazide](/img/structure/B5589538.png)
![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5589541.png)

![N'-[(5-methyl-2-furyl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5589555.png)

![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5589570.png)
![N-[2-(4-methoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5589583.png)
![4-(diethylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5589589.png)